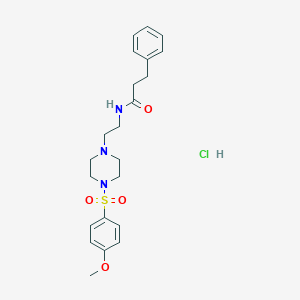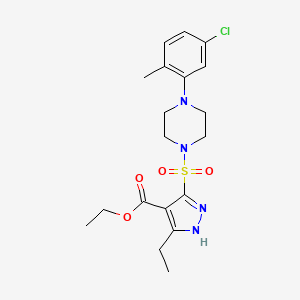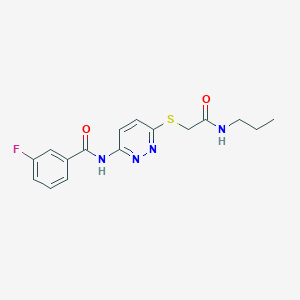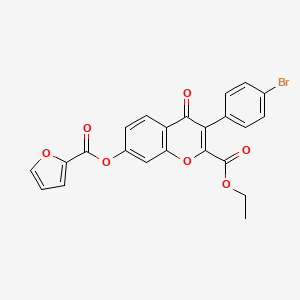
3-Isopropoxy-4-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-4-methylaniline hydrochloride is a chemical compound with the molecular formula C10H16ClNO . It is used in various chemical reactions and is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Isopropoxy-4-methylaniline hydrochloride is represented by the InChI code1S/C10H15NO.ClH/c1-7(2)12-10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H . This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom in the molecule. Physical And Chemical Properties Analysis
3-Isopropoxy-4-methylaniline hydrochloride has a molecular weight of 201.69 . It is a solid at room temperature and is typically stored in an inert atmosphere .Aplicaciones Científicas De Investigación
Antibacterial Applications
- Synthesis and Antibacterial Activity : The compound 3-Isopropoxy-4-methylaniline hydrochloride has been utilized in synthesizing various derivatives with potent antibacterial properties against Gram-positive bacteria. These derivatives, specifically 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have demonstrated significant inhibition of bacterial DNA polymerase IIIC and considerable antibacterial activity in culture. Some derivatives also protected mice from lethal bacterial infections, showcasing their therapeutic potential (Zhi et al., 2005).
Chemical Synthesis and Characterization
- Catalytic Applications : A derivative of 3-Isopropoxy-4-methylaniline hydrochloride, specifically 2,2‘-methylenebis(4-chloro-6-isopropyl-3-methylphenol), has been explored for its role in catalyzing the ring-opening polymerization of lactones. This demonstrates the compound's potential application in polymer chemistry and materials science (Chen et al., 2001).
Biochemical Investigations
- Metabolism and Binding Studies : Studies on similar compounds, such as 4-chloro-2-methylaniline, provide insights into the biochemical behavior of 3-Isopropoxy-4-methylaniline hydrochloride. These studies focused on understanding how these compounds bind to proteins and DNA, contributing to a deeper understanding of their interaction at a molecular level and their potential carcinogenic properties (Hill et al., 1979).
Pharmaceutical Applications
- Potential in Pharmacology : The synthesis of compounds related to 3-Isopropoxy-4-methylaniline hydrochloride, such as N-methyl-N-phenyl-3-phenoxyphenylamidine, shows potential applications in pharmacology. These compounds exhibit promising biological activities like anti-tumor, anti-cancer, and anti-thrombosis effects (Popov et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-3-propan-2-yloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(2)12-10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOPEQTYCXMYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate](/img/structure/B3003043.png)
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)

![(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3003047.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)




![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B3003054.png)
![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)